A-Z Guide to 6-Fluoro-4-iodo-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery
A-Z Guide to 6-Fluoro-4-iodo-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] This guide focuses on the synthetically versatile, halogenated indole derivative, 6-fluoro-4-iodo-1H-indole. The strategic placement of both a fluorine and an iodine atom on the indole scaffold creates a unique combination of physicochemical properties and reactivity, making it a highly valuable building block for the synthesis of complex molecular architectures.[3] This document provides an in-depth exploration of the chemical properties, a validated synthetic protocol, key reactive characteristics, and current applications of 6-fluoro-4-iodo-1H-indole, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties of 6-Fluoro-4-iodo-1H-indole
6-Fluoro-4-iodo-1H-indole is a solid, crystalline substance at room temperature. Its key physicochemical properties are summarized in the table below. The presence of the electron-withdrawing fluorine atom and the large, polarizable iodine atom significantly influences the molecule's electronic distribution, solubility, and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅FIN | [4][5] |
| Molecular Weight | 261.03 g/mol | [4][6] |
| CAS Number | 885520-49-0 | [5][6] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically >95% | [5][6] |
| InChI Key | CTXVMXNISQRMMN-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)F)I | [6] |
Note: Specific spectral data such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural confirmation and are typically provided by the supplier or can be found in specialized chemical databases.
Synthesis of 6-Fluoro-4-iodo-1H-indole: A Step-by-Step Protocol
The synthesis of substituted indoles can be achieved through various methods. A common approach for the preparation of 6-fluoro-4-iodo-1H-indole involves a multi-step sequence starting from commercially available precursors. The following protocol is a representative example of a synthetic route that can be adapted for laboratory-scale preparation.
Experimental Protocol
Step 1: Nitration of 4-Fluoro-2-iodotoluene
-
To a stirred solution of 4-fluoro-2-iodotoluene in a suitable solvent such as acetic anhydride, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature, typically below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for a specified time while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture over ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude nitrated product.
Step 2: Reductive Cyclization to form 6-Fluoro-4-iodo-1H-indole
-
The crude nitrated intermediate is then subjected to a reductive cyclization reaction. A common method is the Leimgruber-Batcho indole synthesis.
-
Alternatively, a one-pot procedure involving the reaction of the corresponding nitro compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reduction with a reducing agent like iron powder in acetic acid can be employed.[8]
-
The reaction mixture is heated to facilitate the cyclization.
-
After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude 6-fluoro-4-iodo-1H-indole is then purified by column chromatography on silica gel to afford the final product.
Synthetic Workflow Diagram
Caption: Synthetic route to 6-Fluoro-4-iodo-1H-indole.
Chemical Reactivity and Derivatization
The chemical reactivity of 6-fluoro-4-iodo-1H-indole is dictated by the interplay of the indole ring system and its halogen substituents. The indole core is inherently electron-rich and prone to electrophilic substitution, primarily at the C3 position. The N-H proton is acidic and can be readily deprotonated with a suitable base to generate the corresponding indolyl anion, which can then be alkylated or acylated.
The carbon-iodine bond at the C4 position is a key site for derivatization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, providing a powerful tool for generating diverse molecular libraries for drug discovery.
The fluorine atom at the C6 position is generally unreactive towards nucleophilic substitution but significantly modulates the electronic properties of the indole ring, influencing its reactivity and the biological activity of its derivatives.
Reactivity Hotspots Diagram
Caption: Key reactivity sites of 6-Fluoro-4-iodo-1H-indole.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 6-fluoro-4-iodo-1H-indole make it an attractive scaffold for the design and synthesis of novel therapeutic agents. The indole core is a privileged structure in medicinal chemistry, and the strategic placement of fluorine and iodine atoms allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.[2]
Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa. The iodo-substituent serves as a versatile handle for introducing diverse chemical functionalities through cross-coupling reactions, enabling the exploration of a broad chemical space.
Derivatives of 6-fluoro-4-iodo-1H-indole have been investigated for a range of biological activities, including as inhibitors of protein kinases, which are critical targets in cancer therapy. The ability to readily synthesize a library of analogs from this starting material is a significant advantage in the hit-to-lead and lead optimization phases of drug discovery.
Illustrative Signaling Pathway in Cancer Therapy
Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for indole-based inhibitors.
Caption: Inhibition of a generic RTK signaling pathway.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Safety: 6-Fluoro-4-iodo-1H-indole is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[6] In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.[9][10]
References
-
ChemBK. 6-FLUORO-4-IODO INDOLE - Physico-chemical Properties. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
National Center for Biotechnology Information. 6-Fluoroindole. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. 6-Fluoro-1H-indol-4-ol. PubChem Compound Database. [Link]
-
TSI Journals. Organic CHEMISTRY. [Link]
-
National Center for Biotechnology Information. Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. PubMed Central. [Link]
- Google Patents. Processes for production of indole compounds.
-
National Center for Biotechnology Information. Biomedical Importance of Indoles. PubMed Central. [Link]
-
ResearchGate. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. [Link]
-
JETIR. Project report on Indole - Its synthesis and Pharmacological Applications. [Link]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. 6-Fluoro-4-iodo-1H-indole | CymitQuimica [cymitquimica.com]
- 6. 885520-49-0 | 6-Fluoro-4-iodo-1H-indole - AiFChem [aifchem.com]
- 7. rsc.org [rsc.org]
- 8. tsijournals.com [tsijournals.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
